molecular formula C16H13BrN2O2S B2587520 N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 780785-20-8

N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2587520
CAS No.: 780785-20-8
M. Wt: 377.26
InChI Key: PDXUFTKSCZTKCV-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic benzothiazine derivative offered for research purposes. Compounds within the benzothiazinone class are of significant interest in medicinal chemistry due to their diverse biological activities. Recent studies on structurally similar benzothiazine acetamide derivatives have demonstrated potent inhibitory effects against alpha-glucosidase and alpha-amylase enzymes, suggesting potential for application in type 2 diabetes research . These related compounds have shown promising results in biochemical assays and animal models, outperforming standard treatments in managing blood glucose levels and lipid profiles . Furthermore, other benzothiazin-3-one analogs have exhibited notable cytotoxic activity against human breast cancer cell lines (MCF-7) and have been investigated as anti-inflammatory agents, positioning this chemical class as a valuable scaffold for developing novel anticancer therapies . The mechanism of action for these effects is often explored through molecular docking studies, which for similar compounds indicate stable binding interactions with target enzymes and receptors like VEGFR2 kinase, a key protein in tumor angiogenesis . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the most current findings on benzothiazine derivatives.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c17-10-4-3-5-11(8-10)18-15(20)9-14-16(21)19-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXUFTKSCZTKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C17H15BrN2O2S\text{C}_{17}\text{H}_{15}\text{BrN}_{2}\text{O}_{2}\text{S}

Its molecular weight is approximately 373.28 g/mol. The structure features a benzothiazine core, which is known for various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzothiazine derivatives. The compound this compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC)

In a comparative analysis with other benzothiazine derivatives, compounds exhibited MIC values ranging from 10.7 to 21.4 μmol/mL for effective strains. The most potent derivatives demonstrated significant bactericidal activity, indicating that modifications in the benzothiazine structure can enhance antimicrobial efficacy .

The proposed mechanism of action involves the inhibition of key enzymes in microbial cells. For instance, molecular docking studies suggest that the compound may interact with bacterial ribosomes or inhibit cell wall synthesis. These interactions lead to the disruption of essential cellular processes in bacteria and fungi .

Study 1: Antimicrobial Efficacy

In a study evaluating a series of benzothiazine derivatives, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 15 μmol/mL .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed that at higher concentrations (above 50 μmol/mL), the compound exhibited moderate cytotoxicity against several cancer cell lines, including HT-29 (colorectal cancer) and TK-10 (renal cancer), suggesting its potential as an anticancer agent .

Summary of Findings

Activity MIC (μmol/mL) Cytotoxicity (IC50 μmol/mL) Target Pathogen/Cell Line
Antibacterial10.7 - 21.4>50E. coli, Staphylococcus aureus
AntifungalNot specifiedModerateVarious fungal strains
AnticancerNot applicable30 - 70HT-29, TK-10

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazine compounds exhibit promising antimicrobial properties. In particular, studies have shown that compounds containing the benzothiazine moiety can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been evaluated for its anticancer potential against several cancer cell lines. The compound's structure allows it to interact with specific molecular targets involved in cancer progression. For instance, molecular docking studies suggest that it may inhibit key enzymes or receptors that are overexpressed in cancer cells .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluation of antimicrobial activityCompounds derived from benzothiazine showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Study 2 Anticancer activity assessmentThe compound demonstrated cytotoxic effects on MCF7 breast cancer cell lines with IC50 values indicating strong antiproliferative activity .
Study 3 Molecular docking analysisDocking studies revealed favorable binding interactions with targets involved in cancer cell metabolism, supporting the compound's potential as an anticancer agent .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

Chemical Reactions Analysis

Base-Catalyzed Coupling Reactions

The compound is synthesized through nucleophilic substitution between 2-bromo-N-(3-bromophenyl)acetamide and 3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives. A representative protocol involves:

Reagents/ConditionsRoleOutcome
K₂CO₃ (2.2 equiv)Base catalystDeprotonates benzothiazine NH
DMF, 100°C, 2 hrPolar aprotic solventFacilitates SN2 mechanism
Post-reaction ice quenchingPrecipitates productYields 75–80% crude product

Key structural confirmation comes from X-ray crystallography showing:

  • Dihedral angle of 88.83° between acetamide and benzothiazine planes

  • Intramolecular H-bonding (N–H···O=C, 2.12 Å) stabilizes conformation

Acetamide Hydrolysis

Under acidic or basic conditions, the acetamide group undergoes hydrolysis:

ConditionProductApplication
6M HCl, reflux, 6 hr2-(3-Oxo-benzothiazinyl)acetic acidPrecursor for ester derivatives
NH₃/EtOH, RT, 7 daysAmmonolysis to hydrazide analogsBioisosteric modification

Bromophenyl Cross-Coupling

The 3-bromophenyl group participates in palladium-mediated reactions:

Reaction TypeConditionsYield
Suzuki-Miyaura CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O62–68%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, dioxane55–60%

Note: Steric hindrance from the benzothiazinone reduces yields compared to simpler aryl bromides .

Base-Induced Ring Rearrangements

Treatment with t-BuOK induces diaza-Wittig rearrangements:

Base EquivPathwayProduct
2 equiv -Wittig rearrangement1,2-Benzisothiazole derivatives
6 equiv -Wittig rearrangement1,2-Benzothiazine 1,1-dioxides

Mechanistic studies (DFT/NMR) reveal:

  • Monoanionic intermediates dominate at low base concentrations

  • Dianionic species form at higher base levels, favoring C–N bond migration

Oxidation/Reduction

The 3-oxo group shows redox versatility:

ReagentProductBiological Relevance
NaBH₄, MeOH3-HydroxybenzothiazineEnhanced water solubility
DDQ, CH₂Cl₂Aromatic dehydrogenationExtended π-conjugation for optoelectronic uses

Derivatization for Pharmacological Studies

Structure-activity relationship (SAR) studies highlight:

Modification SiteBiological Impact (IC₅₀)Optimal Substituents
Benzothiazinone C3=OCOX-2 inhibition (18 nM)Electron-withdrawing groups
Acetamide N-substituentTNF-α suppression (92% at 10 μM)Bulky aryl groups
Bromophenyl positionSolubility (logP reduction 0.8)Para-substituted polar groups

Stability Considerations

Critical degradation pathways include:

Stress ConditionDegradation PathwayHalf-Life (25°C)
pH < 3Benzothiazinone ring hydrolysis4.2 hr
UV light (254 nm)C–Br bond homolysis28 min
40°C/75% RHAcetamide oxidation to nitrile12 days

This compound’s reactivity profile enables diverse applications in medicinal chemistry and materials science. Recent advances in flow chemistry have improved yields in cross-coupling reactions by 22% compared to batch methods, though challenges remain in controlling stereochemistry during benzothiazinone rearrangements.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound belongs to a series of N-aryl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamides, where the aryl group varies in substituent type (e.g., halogen, nitro, trifluoromethyl) and position (meta, para). Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Activity
N-(3-Bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Br (meta) C16H13BrN2O2S ~377.3* High lipophilicity; predicted enhanced antifungal activity
N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Cl (meta) C16H13ClN2O2S 332.8 Moderate antifungal activity
N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Cl (para) C16H13ClN2O2S 332.8 Improved solubility; commercial availability
N-(3-Nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide NO2 (meta) C16H13N3O4S 343.4 Electron-withdrawing group; potential for nitroreductase activation
N-[3-(Trifluoromethyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CF3 (meta) C17H13F3N2O2S 366.4 Enhanced metabolic stability; strong antifungal activity

*Estimated based on bromine’s atomic mass (~79.9).

Key Observations:
  • Substituent Position : Meta-substituted derivatives (e.g., 3-Br, 3-Cl) are predicted to exhibit superior antifungal activity compared to para-substituted analogs due to optimal steric interactions with target enzymes .
  • Substituent Type : Bulky, lipophilic groups (e.g., Br, CF3) enhance activity by improving membrane permeability and target binding. The trifluoromethyl group (CF3) offers both steric bulk and electron-withdrawing effects, making it particularly potent .

Physicochemical and Crystallographic Properties

  • Crystallography : Benzothiazine derivatives exhibit diverse hydrogen-bonding patterns. For example, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide forms N–H⋯O hydrogen bonds, creating layered crystal structures . The bromo analog’s larger substituent may alter packing efficiency and solubility.
  • Melting Points and Solubility : Chlorophenyl derivatives (e.g., 4-Cl) have reported melting points of ~200–203°C , while nitro analogs may exhibit higher melting points due to stronger intermolecular interactions. Bromine’s polarizability could lower melting points compared to chlorine.

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 66.4° between aromatic rings), and hydrogen-bonding networks (N–H⋯O, C–H⋯F) critical for stability .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, with characteristic shifts for the acetamide carbonyl (δ ~170 ppm) and benzothiazine protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 527.8 for [M+H]⁺) .

Advanced Tip : For ambiguous NOESY correlations, combine DFT calculations with experimental data to resolve conformational flexibility .

How can researchers optimize synthetic protocols to address low yields in large-scale production?

Q. Advanced Research Focus

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction dilution to prevent side-product formation .
  • Catalytic Additives : 4-Dimethylaminopyridine (DMAP, 0.1 equiv.) accelerates coupling efficiency by 20% in microwave-assisted reactions .
  • In-Line Monitoring : Use FTIR or HPLC to track reaction progress and identify bottlenecks (e.g., incomplete activation of carboxylic acid) .

Data-Driven Approach : Design-of-experiment (DoE) models can optimize variables like temperature (25–50°C) and reagent ratios .

How should discrepancies in reported biological activity (e.g., antidiabetic vs. anticonvulsant) be analyzed?

Advanced Research Focus
Contradictions in pharmacological data may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HepG2) or glucose uptake measurement protocols .
  • Structural Analogues : Substituent effects (e.g., bromo vs. chloro at the phenyl ring) alter target selectivity. Compare with derivatives like N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]acetamide .
  • Metabolic Stability : Evaluate hepatic microsomal degradation to assess bioavailability differences .

Resolution Strategy : Standardize assays using WHO guidelines and validate activity in in vivo models (e.g., streptozotocin-induced diabetic rats) .

What intermolecular interactions stabilize the crystal lattice, and how do they influence solubility?

Q. Advanced Research Focus

  • Hydrogen Bonds : N–H⋯O (2.89 Å) and C–H⋯F (3.02 Å) interactions form infinite chains along the [100] axis, reducing solubility in non-polar solvents .
  • π-Stacking : Offset stacking (3.5–4.0 Å) between benzothiazine and bromophenyl rings contributes to crystallinity but complicates amorphous solid dispersion formulations .

Implications : Solubility can be enhanced via co-crystallization with succinic acid or PEG-based excipients .

How do structural modifications at the benzothiazine ring impact biological activity?

Q. Advanced Research Focus

  • Keto Group (3-Oxo) : Essential for hydrogen bonding with target proteins (e.g., PPAR-γ in antidiabetic activity). Replacement with thione (3-thioxo) reduces potency by 40% .
  • Substituent Position : 3-Bromo on phenyl enhances lipophilicity (logP ~2.8) compared to 4-bromo derivatives (logP ~2.5), improving blood-brain barrier penetration for CNS targets .

SAR Strategy : Synthesize derivatives with fluorinated or methoxy groups at the benzothiazine 4-position and screen via molecular docking against kinase libraries .

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